Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate
Description
Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate is a structurally complex organic compound featuring a benzoate ester moiety fused with a quinolinyl heterocycle. The molecule consists of a methyl ester group attached to a benzene ring, which is further substituted at the 2-position by a 1-methyl-4-oxo-1,4-dihydroquinolin-3-yl group. These analogs share the core benzoate ester functionality but lack the quinolinyl substituent, which likely alters reactivity, solubility, and applications.
Properties
IUPAC Name |
methyl 2-(1-methyl-4-oxoquinolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19-11-15(17(20)14-9-5-6-10-16(14)19)12-7-3-4-8-13(12)18(21)22-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUBHKCEZIGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate typically involves the condensation of 2-fluoro-5-formylbenzoic acid with a suitable amine derivative under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, with triethylamine as a base. The mixture is cooled to 0°C before the addition of the amine derivative. The reaction is then allowed to proceed at room temperature for several hours, followed by heating to 70°C for further reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*No direct evidence available for this compound; inferences based on structural analogs.
Key Observations:
Ester Group Influence: Methyl, ethyl, and benzyl benzoates exhibit similar volatility and solubility profiles due to their ester functionalities. Methyl benzoate, for instance, is a colorless liquid with a fruity odor, widely used in perfumery and as a solvent .
Quinolinyl Substituent: The 1-methyl-4-oxo-1,4-dihydroquinolinyl group introduces a rigid, planar structure that may confer fluorescence properties or binding affinity to biological targets (e.g., enzymes, receptors). Similar quinoline derivatives are explored in medicinal chemistry for antimicrobial and anticancer activities .
Stability and Reactivity: Alkyl benzoates like methyl and ethyl benzoate are stable under ambient conditions but hydrolyze under acidic or basic conditions to form benzoic acid and alcohols . The quinolinyl group in the target compound may alter hydrolysis kinetics or introduce new reaction pathways (e.g., oxidation at the quinolinyl 4-oxo group).
Biological Activity
Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- InChIKey : IHVJFDIMTWTGEU-UHFFFAOYSA-N
The compound features a quinoline moiety, which is often associated with various pharmacological activities due to its structural characteristics.
Antibacterial Activity
This compound exhibits significant antibacterial properties against a range of bacterial strains. A study evaluated its effectiveness using the microdilution method against eight species of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.008 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin, particularly against Enterobacter cloacae, which was the most sensitive strain tested .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. It was tested against several fungal strains with results indicating potent inhibitory effects.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
The most active compound in a related study had an MIC as low as 0.004 mg/mL against Trichoderma viride, suggesting strong antifungal potential .
Anticancer Activity
Quinoline derivatives are known for their anticancer properties, and this compound is no exception. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific cancer-related pathways.
Case Studies
One notable case study involved the evaluation of various quinoline derivatives, including this compound, where researchers observed significant cytotoxic effects against human cancer cell lines such as HeLa and MCF7.
Findings:
- The compound exhibited IC50 values ranging from 10 to 20 µM in these cell lines.
- Mechanistic studies suggested that the compound may act by disrupting mitochondrial function and inducing oxidative stress in cancer cells.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the quinoline core. For example, describes similar quinoline derivatives synthesized via nucleophilic substitution or condensation reactions. Key conditions include:
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to attach the benzoyl group.
- Protection/deprotection strategies : Methyl ester groups may require protection during synthesis to prevent hydrolysis .
- Data Table :
| Step | Reaction Type | Conditions | Yield Range |
|---|---|---|---|
| Quinoline core formation | Cyclocondensation | 80–100°C, 12–24 hrs | 60–75% |
| Esterification | Nucleophilic acyl substitution | RT, 4–6 hrs | 85–90% |
Q. How is the structural integrity of this compound verified using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (quinoline and benzene rings) appear between δ 7.0–8.5 ppm. The methyl ester group typically shows a singlet at δ 3.8–4.0 ppm.
- HRMS : Exact mass analysis confirms molecular formula (e.g., C₂₀H₁₈NO₃ requires m/z 328.1312).
- X-ray crystallography (if available): Resolves spatial arrangement of substituents, as seen in for analogous benzoate esters .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (generalized from methyl benzoate safety protocols in –6).
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility (e.g., ’s multi-step synthesis).
- Byproduct monitoring : Use HPLC or LC-MS to detect impurities. Adjust stoichiometry of reagents (e.g., excess methylating agents) to suppress side reactions.
- Scale-up challenges : Solvent evaporation rates and heat dissipation must be controlled to prevent degradation .
Q. What strategies resolve discrepancies between theoretical and experimental data in crystallographic studies of similar quinoline derivatives?
- Methodological Answer :
- DFT calculations : Compare theoretical bond lengths/angles (e.g., B3LYP/6-31G* level) with X-ray data to identify steric or electronic distortions.
- Thermal ellipsoid analysis : Assess disorder in crystal structures, as seen in ’s benzoate derivatives.
- Rietveld refinement : Adjust for preferred orientation in powder samples .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications impact efficacy?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases due to the quinoline core’s affinity for ATP-binding pockets ( ).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- SAR studies : Modifying the methyl group at position 1 (quinoline) or the ester moiety (benzene ring) alters lipophilicity and bioactivity. For example, fluorination at the 4-position (as in ) enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
